molecular formula C2H3BF3K B043214 Potassium vinyltrifluoroborate CAS No. 13682-77-4

Potassium vinyltrifluoroborate

Cat. No.: B043214
CAS No.: 13682-77-4
M. Wt: 133.95 g/mol
InChI Key: ZCUMGICZWDOJEM-UHFFFAOYSA-N
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Description

LX-2931 is a small molecule inhibitor of sphingosine-1-phosphate lyase, an enzyme involved in the metabolism of sphingosine-1-phosphate. This compound has been investigated for its potential therapeutic applications in treating autoimmune diseases, particularly rheumatoid arthritis .

Mechanism of Action

Target of Action

Potassium vinyltrifluoroborate is a versatile organometallic reagent . Its primary targets are organic compounds that undergo coupling reactions . It is used as a vinylating agent in the presence of palladium catalysts .

Mode of Action

The compound interacts with its targets through a process known as the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide catalyzed by a palladium(0) complex .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in Suzuki-Miyaura cross-coupling reactions and polymerization reactions . It also plays a role in the synthesis of photonic crystals and sensitizers for dye-sensitized solar cells . Furthermore, it is used in Mannich/diastereoselective hydroamination reaction sequences .

Pharmacokinetics

It is known to be air- and water-stable , which suggests that it may have good stability in various environments.

Result of Action

The result of this compound’s action is the formation of new organic compounds through coupling reactions . These reactions can lead to the creation of complex organic molecules, which are often used in the development of pharmaceuticals and other chemical products .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the compound to act as a vinylating agent . Additionally, the compound is stable in both air and water , suggesting that it can maintain its efficacy in a variety of environmental conditions.

Preparation Methods

The synthetic route for LX-2931 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of an imidazole ring and the introduction of hydroxyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to improve yield and purity .

Chemical Reactions Analysis

LX-2931 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: LX-2931 can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

Comparison with Similar Compounds

LX-2931 is unique in its specific inhibition of sphingosine-1-phosphate lyase. Similar compounds include:

Properties

IUPAC Name

potassium;ethenyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3BF3.K/c1-2-3(4,5)6;/h2H,1H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUMGICZWDOJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C=C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635557
Record name Potassium ethenyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13682-77-4
Record name Potassium ethenyl(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium vinyltrifluoroborate
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